molecular formula C12H25N3 B1449998 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine CAS No. 794494-90-9

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine

Cat. No. B1449998
CAS RN: 794494-90-9
M. Wt: 211.35 g/mol
InChI Key: JCAHFZWKTGBWBZ-UHFFFAOYSA-N
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Description

“1-[1-(Propan-2-yl)piperidin-4-yl]piperazine” is a chemical compound with the CAS Number: 794494-90-9 . It has a molecular weight of 211.35 and its IUPAC name is 1-(1-isopropyl-4-piperidinyl)piperazine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code of the compound is 1S/C12H25N3/c1-11(2)14-7-3-12(4-8-14)15-9-5-13-6-10-15/h11-13H,3-10H2,1-2H3 . This indicates the compound’s molecular structure and provides information about the number and arrangement of atoms.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 211.35 . The InChI code provides further details about its molecular structure .

Scientific Research Applications

Synthesis and Biological Estimation as α1-AR Antagonists

1-[1-(Propan-2-yl)piperidin-4-yl]piperazine derivatives have been explored for their potential as α1-adrenergic receptor (α1-AR) antagonists. In a study, benzoxazole-2-yl)piperazine and piperidine compounds were synthesized and evaluated, indicating potential biological activities in this context (Jia Li et al., 2008).

Fluorination for Selective 5-HT1D Receptor Ligands

Piperazine derivatives, including this compound, have been modified to create selective human 5-HT1D receptor ligands. The introduction of fluorine into these ligands has improved pharmacokinetic profiles, showcasing the chemical versatility and potential therapeutic applications of these compounds (M. B. van Niel et al., 1999).

Development of Piperidine and Piperazine Derivatives

Research on 1-substituted piperidines, including derivatives of this compound, has contributed to the understanding of their pharmacological properties and uses in various medical applications (R. Vardanyan, 2018).

Discovery of Potent and Orally Active Inhibitors

Novel derivatives of this compound have been identified as potent and orally active acetyl-CoA carboxylase inhibitors, demonstrating their potential in therapeutic applications related to enzyme inhibition (Tomomichi Chonan et al., 2011).

Role in Receptor Antagonism

Research has identified compounds like this compound as potent calcitonin gene-related peptide (CGRP) receptor antagonists, contributing to the development of new treatments for various conditions (Reginald O. Cann et al., 2012).

Impact on Drug Discovery

Studies have focused on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, including this compound derivatives, showing their significance in the field of oncology and as potential positron emission tomography radiotracers (C. Abate et al., 2011).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The associated hazard statements are H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-11(2)14-7-3-12(4-8-14)15-9-5-13-6-10-15/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAHFZWKTGBWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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